molecular formula C8H15NO B14686568 Morpholine, 4-(1-methyl-2-propenyl)- CAS No. 33591-72-9

Morpholine, 4-(1-methyl-2-propenyl)-

Cat. No.: B14686568
CAS No.: 33591-72-9
M. Wt: 141.21 g/mol
InChI Key: UOPDQMHGZFVWCD-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-methyl-2-propenyl)- is a substituted morpholine derivative where the nitrogen atom of the morpholine ring is functionalized with a 1-methyl-2-propenyl group (CH₂-C(CH₃)=CH₂). Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, widely used as a solvent, corrosion inhibitor, and intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

33591-72-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-but-3-en-2-ylmorpholine

InChI

InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h3,8H,1,4-7H2,2H3

InChI Key

UOPDQMHGZFVWCD-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-methyl-2-propenyl)- typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 1-methyl-2-propenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, Morpholine, 4-(1-methyl-2-propenyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a ligand in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules .

Medicine: In medicine, Morpholine, 4-(1-methyl-2-propenyl)- is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-methyl-2-propenyl)- depends on its specific application

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Morpholine Derivatives

Structural and Functional Group Analysis

The substituent on the morpholine nitrogen critically determines chemical reactivity, physical properties, and biological activity. Below is a comparison of key analogs:

Table 1: Structural Comparison of Morpholine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Functional Features
Morpholine, 4-(1-methyl-2-propenyl)- 1-methyl-2-propenyl C₈H₁₃NO 141.20 Allylic double bond, branched alkyl
Acryloyl morpholine 1-oxo-2-propenyl C₇H₁₁NO₂ 141.17 α,β-unsaturated ketone (UV-reactive)
4-(Phenylacetyl)morpholine Phenylacetyl C₁₂H₁₅NO₂ 205.25 Aromatic ketone, lipophilic
Morpholine, 4-[(1E)-2-phenylethenyl]- Styryl (C₆H₅-CH=CH-) C₁₂H₁₅NO 189.25 Conjugated double bond, planar structure

Key Observations:

  • Morpholine, 4-(1-methyl-2-propenyl)- : The allylic group may enhance reactivity in alkylation or polymerization reactions. Its branched structure could reduce crystallinity compared to linear analogs.
  • Acryloyl morpholine : The acryloyl group enables UV-induced crosslinking, making it valuable in coatings and adhesives .
  • 4-(Phenylacetyl)morpholine : The aromatic ketone group likely contributes to π-π stacking interactions, useful in drug design .
  • Styryl-substituted morpholine : The extended conjugation may enhance fluorescence or binding to biological targets .

Industrial and Regulatory Considerations

  • 4-(Phenylacetyl)morpholine and styryl derivatives are less studied for toxicity but may require hazard assessments if used in consumer products.

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